3'-Bromo-3,3-dimethylbutyrophenone
Description
3'-Bromo-3,3-dimethylbutyrophenone (IUPAC: 1-(3-bromophenyl)-3,3-dimethylbutan-1-one) is a substituted butyrophenone characterized by a bromine atom at the 3' position of the aromatic ring and two methyl groups at the 3-position of the ketone-bearing carbon chain. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPVYOBEYLCMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642385 | |
| Record name | 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-35-7 | |
| Record name | 1-(3-Bromophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3,3-dimethylbutyrophenone typically involves the bromination of 3,3-dimethylbutyrophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for 3’-Bromo-3,3-dimethylbutyrophenone involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3,3-dimethylbutyrophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
3’-Bromo-3,3-dimethylbutyrophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Electronic and Steric Effects
- Bromine Position : The 3'-Br in the target compound versus 4'-Br in its fluorinated analog () alters electronic distribution. Bromine at the 3' position may induce meta-directing effects, while fluorine at 2' (in the analog) enhances electrophilic substitution resistance due to its electron-withdrawing nature .
- Functional Groups: Nitro groups (e.g., in 3-Bromo-3'-nitrobenzophenone) increase electrophilicity, favoring reactions like reductions (e.g., to amines; ), whereas dimethyl groups in the target compound may enhance lipophilicity, impacting solubility and bioavailability .
Research Findings and Trends
- Reactivity: Bromine at the 3' position in butyrophenones shows moderate reactivity in Suzuki-Miyaura couplings compared to para-substituted bromides, as meta-substitution can hinder transmetallation .
- The absence of nitro or fluoro groups in the target compound may reduce acute toxicity compared to its analogs .
Biological Activity
3'-Bromo-3,3-dimethylbutyrophenone (CAS No. 898764-35-7) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the bromination of 3,3-dimethylbutyrophenone using bromine or other brominating agents. The reaction conditions can vary but often include organic solvents and controlled temperatures to optimize yield and purity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15BrO
- Molecular Weight : 267.16 g/mol
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential applications in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2021) demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Enzyme Inhibition
Another area of interest is the enzyme inhibition profile of this compound. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes in the body, modulating their activity. For instance, it may act as a competitive inhibitor for certain enzymes involved in the biosynthesis of fatty acids or other critical metabolic processes.
Case Studies and Research Findings
-
Case Study on Antimicrobial Properties :
- Objective : To evaluate the efficacy of this compound against common pathogens.
- Findings : The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
-
Study on Enzyme Inhibition :
- Objective : To assess the inhibitory effects on key metabolic enzymes.
- Findings : The compound showed promising results as an inhibitor of fatty acid synthase (FAS), which is crucial for lipid metabolism. This finding opens avenues for further research into its role in metabolic diseases such as obesity and diabetes.
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